BenchChemオンラインストアへようこそ!

1H-Pyrazolo[4,3-b]pyridine-6-carboxamide

Cannabinoid Receptor CB2 Selectivity GPCR Ligand Design

1H-Pyrazolo[4,3-b]pyridine-6-carboxamide (CAS 2168752-80-3) is a fused bicyclic heterocycle comprising a pyrazole ring fused to a pyridine at the [4,3-b] junction, bearing a carboxamide substituent at the 6-position. This scaffold serves as a versatile intermediate and bioisostere of purine bases, enabling the construction of focused compound libraries for kinase inhibition, GPCR modulation, and antibacterial applications.

Molecular Formula C7H6N4O
Molecular Weight 162.15 g/mol
Cat. No. B7644373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrazolo[4,3-b]pyridine-6-carboxamide
Molecular FormulaC7H6N4O
Molecular Weight162.15 g/mol
Structural Identifiers
SMILESC1=C(C=NC2=C1NN=C2)C(=O)N
InChIInChI=1S/C7H6N4O/c8-7(12)4-1-5-6(9-2-4)3-10-11-5/h1-3H,(H2,8,12)(H,10,11)
InChIKeyKWJAAYNKDCPCQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Pyrazolo[4,3-b]pyridine-6-carboxamide: A Differentiated Heterocyclic Scaffold for Targeted Drug Discovery


1H-Pyrazolo[4,3-b]pyridine-6-carboxamide (CAS 2168752-80-3) is a fused bicyclic heterocycle comprising a pyrazole ring fused to a pyridine at the [4,3-b] junction, bearing a carboxamide substituent at the 6-position. This scaffold serves as a versatile intermediate and bioisostere of purine bases, enabling the construction of focused compound libraries for kinase inhibition, GPCR modulation, and antibacterial applications [1]. Unlike the more widely explored 1H-pyrazolo[3,4-b]pyridine regioisomer, which has yielded over 300,000 described compounds and 5,500 references, the [4,3-b] fusion pattern confers a distinct spatial orientation of hydrogen-bonding vectors that critically influences target engagement, selectivity, and ADME outcomes [2]. The carboxamide at position 6 provides a synthetic handle for further derivatization and directly participates in key polar interactions with biological targets.

Why Generic Pyrazolopyridine Scaffolds Cannot Substitute for 1H-Pyrazolo[4,3-b]pyridine-6-carboxamide in Critical Applications


The pyrazolopyridine chemical space contains multiple regioisomers—[3,4-b], [4,3-b], [1,5-a], and others—each presenting different nitrogen placement and tautomeric equilibria that fundamentally alter hydrogen-bond donor/acceptor patterns, pKa values, and molecular geometry [1]. The 6-carboxamide substitution on the [4,3-b] core offers a distinct vector orientation compared to the 5-carboxamide or 3-carboxamide analogs, directly impacting kinase hinge-binding interactions and GPCR ligand recognition. Empirical evidence demonstrates that simple isosteric replacement of the predecessor 4-hydroxy-2-quinolone-3-carboxamide scaffold with the 7-hydroxy-5-oxopyrazolo[4,3-b]pyridine-6-carboxamide system resulted in markedly superior CB2 receptor selectivity and physicochemical properties, while earlier mGlu4 PAM chemotypes based on alternative scaffolds were abandoned due to cytochrome P450 induction liabilities that the [4,3-b]pyridine scaffold successfully mitigates [2][3]. Generic substitution without experimental validation of the specific regioisomer and carboxamide position risks loss of target potency, adverse off-target profiles, and unpredictable pharmacokinetics.

Quantitative Differentiation Evidence for 1H-Pyrazolo[4,3-b]pyridine-6-carboxamide Versus Closest Analogs


CB2 Receptor Affinity and Selectivity: Pyrazolo[4,3-b]pyridine-6-carboxamide vs. 4-Hydroxy-2-quinolone-3-carboxamide Predecessor Scaffold

Derivatives of the 7-hydroxy-5-oxopyrazolo[4,3-b]pyridine-6-carboxamide scaffold demonstrate significantly improved CB2 receptor affinity and CB1/CB2 selectivity compared to the predecessor 4-hydroxy-2-quinolone-3-carboxamide isosteres from which they were derived. Among 30 evaluated compounds, 12 exhibited CB2 Ki values between 0.45 and 61.76 nM, with CB1/CB2 selectivity indices (SI) ranging from >206 to >4739 [1]. Two compounds (54 and 55) showed high-affinity CB2 inverse agonism with no detectable CB1 binding. In contrast, the predecessor quinolone series typically achieved more modest selectivity windows, motivating the scaffold-hopping exercise to the [4,3-b]pyridine system specifically to improve physicochemical and selectivity profiles [1][2].

Cannabinoid Receptor CB2 Selectivity GPCR Ligand Design Osteoarthritis

CYP1A2 Induction Liability Mitigation: 1H-Pyrazolo[4,3-b]pyridin-3-amine vs. Earlier mGlu4 PAM Scaffold VU8506

The 1H-pyrazolo[4,3-b]pyridine-3-amine scaffold was systematically optimized to mitigate a critical CYP1A2 induction liability that halted the development of the previous lead mGlu4 PAM, VU8506. VU8506 displayed excellent potency and in vivo efficacy in preclinical Parkinson's disease models but activated the aryl hydrocarbon receptor (AhR) 125-fold, driving CYP1A2 induction that precluded chronic dosing [1]. Scaffold redesign leading to compound 9i, based on an N-(1,3-dialkyl-1H-indazol-6-yl)-1H-pyrazolo[4,3-b]pyridin-3-amine core, maintained target potency (hmGlu4 EC50 = 43 nM) while reducing AhR activation to only 2.3-fold—a 54-fold improvement in induction liability [1]. A parallel series of 6-((1H-pyrazolo[4,3-b]pyridin-3-yl)amino)-benzo[d]isothiazole-3-carboxamides yielded compound 27o (VU6001376) with mGlu4 EC50 = 50.1 nM, CYP1A2 IC50 > 30 μM, rat clearance of 3.1 mL/min/kg, and an exceptionally long half-life of 445 minutes [2].

Metabotropic Glutamate Receptor 4 CYP1A2 Induction Parkinson's Disease Allosteric Modulator

DGAT2 Inhibition: Sub-Nanomolar Potency Achieved by 1H-Pyrazolo[4,3-b]pyridine-6-carboxamide Derivatives in a Competitive Target Class

A series of 1H-pyrazolo[4,3-b]pyridine-6-carboxamide derivatives patented by Merck Sharp & Dohme demonstrates exceptionally potent inhibition of diacylglycerol O-acyltransferase 2 (DGAT2), a validated target for NASH, hepatic steatosis, and metabolic disorders [1]. The most potent compound (US11787810, Example 113) achieved an IC50 of 1 nM in the DGAT2 enzymatic assay measuring 13C18-triolein product formation [2]. Across the patent series, potencies ranged from 0.9 nM to 6.1 nM, demonstrating consistent sub- to low-nanomolar activity across diverse substitution patterns at positions 3, N1, and the 6-carboxamide nitrogen [2]. While multiple chemotypes are under investigation as DGAT2 inhibitors (including triazolopyridines, imidazopyridines, and tetrahydroindazoles), the pyrazolo[4,3-b]pyridine-6-carboxamide scaffold is notably represented in the most advanced patent filings, suggesting a favorable balance of potency, selectivity, and developability properties that competing scaffolds have yet to match in disclosed data [1].

DGAT2 Inhibitor Metabolic Disorders NASH Triglyceride Synthesis

Antibacterial Activity and Polymyxin Synergy: A Differentiated Application for Pyrazolo[4,3-b]pyridine-6-carboxamide Derivatives

Pyrazolo[4,3-b]pyridine-6-carboxamide derivatives have been granted patent protection (IT102019000008151, extended via WO, US, EP) for direct antibacterial activity against multiple clinically relevant Gram-positive pathogens, including Bacillus subtilis, Enterococcus faecalis, Streptococcus pyogenes, and Staphylococcus aureus [1]. Notably, these compounds demonstrate synergistic activity with polymyxin E1 (colistin) against otherwise resistant Gram-negative bacteria such as Acinetobacter baumannii, effectively restoring colistin sensitivity [1]. In vitro cytotoxicity testing confirmed no adverse effects on host cells at antibacterial concentrations. This dual mechanism—direct Gram-positive activity combined with Gram-negative sensitization—distinguishes this scaffold from conventional pyrazolopyridine antibiotics that typically target only one bacterial spectrum [1].

Antibacterial Gram-positive Polymyxin Synergy Antibiotic Resistance

Selective c-Met Kinase Inhibition: 1-Sulfonylpyrazolo[4,3-b]pyridine Optimization Over Initial Hit Compound 7

A structure-based optimization program starting from a reported screening hit (compound 7) led to the discovery of 1-sulfonylpyrazolo[4,3-b]pyridine derivatives as highly potent and selective type I c-Met inhibitors [1]. The initial hit 7 suffered from poor in vitro metabolic stability, which was addressed through rational design of the sulfonylpyrazolo[4,3-b]pyridine core to yield compound 9 with improved DMPK properties [1]. Further elaboration of π–π stacking interactions and solvent-accessible polar moieties produced compound 46, a preclinical candidate with c-Met enzymatic IC50 of approximately 0.6 nM and cell-based GI50 below 2 nM in Met-sensitive cancer lines [1]. Kinase selectivity profiling against a panel of 16 diversified kinases confirmed exquisite selectivity for c-Met, with only moderate inhibition of the homologous kinase RON [1].

c-Met Kinase Cancer Therapy Type I Kinase Inhibitor Kinase Selectivity

Scaffold Isomerism Impact on Zinc Coordination Chemistry: Pyrazolo[4,3-b]pyridine (HL1) vs. Pyrazolo[3,4-c]pyridine (HL2)

The regioisomeric identity of the pyrazolopyridine scaffold directly impacts metal coordination behavior relevant to metalloenzyme inhibitor design. A comparative study of pyrazolo[4,3-b]pyridine (HL1) and pyrazolo[3,4-c]pyridine (HL2) backbones with zinc(II) revealed that varying the substitution pattern and ring fusion alters the steric and electronic properties governing complex stability and geometry in both solid state and solution [1]. The [4,3-b] isomer presents a distinct nitrogen donor arrangement compared to [3,4-c] and [3,4-b] isomers, affecting coordination number, bond lengths, and thermodynamic stability of the resulting zinc complexes. This differential coordination behavior has direct implications for the design of zinc-binding pharmacophores in metalloenzyme inhibitors, where the 6-carboxamide function on the [4,3-b] scaffold provides an additional metal-coordinating or hydrogen-bonding moiety not equivalently accessible from alternative regioisomers [1].

Coordination Chemistry Zinc Complexes Scaffold Isomerism Structural Biology

High-Impact Application Scenarios for 1H-Pyrazolo[4,3-b]pyridine-6-carboxamide Based on Quantitative Differentiation Evidence


CB2-Selective Cannabinoid Ligand Development for Inflammatory Pain and Osteoarthritis

For medicinal chemistry teams pursuing peripherally restricted cannabinoid therapeutics, 1H-pyrazolo[4,3-b]pyridine-6-carboxamide derivatives offer a validated route to sub-nanomolar CB2 affinity with selectivity indices exceeding 4739 over CB1 [1]. The scaffold has demonstrated functional versatility, supporting agonist, inverse agonist, and antagonist profiles depending on pyrazole ring substitution, and has shown translational efficacy in in vivo osteoarthritis models [1][2]. This positions the scaffold as a preferred starting point over predecessor quinolone chemotypes that lacked comparable selectivity and physicochemical properties.

mGlu4 Positive Allosteric Modulator Programs Requiring Clean CYP450 Induction Profiles

The pyrazolo[4,3-b]pyridine scaffold enables mGlu4 PAM development without the CYP1A2 induction liability that terminated earlier lead series. Compound 27o (VU6001376) exemplifies the achievable profile: EC50 = 50.1 nM, CYP1A2 IC50 > 30 μM, and a rat half-life of 445 minutes supporting once-daily dosing [3]. The successful mitigation of AhR activation from 125-fold (VU8506) to 2.3-fold (compound 9i) demonstrates that this scaffold can decouple target engagement from pregnane X receptor/aryl hydrocarbon receptor-mediated induction pathways—a critical differentiator for CNS drug development where chronic dosing is required [4].

DGAT2-Targeted Metabolic Disease Drug Discovery (NASH, Hepatic Steatosis, Obesity)

For pharmaceutical procurement in metabolic disease pipelines, the 1H-pyrazolo[4,3-b]pyridine-6-carboxamide scaffold is supported by a substantial Merck patent estate demonstrating consistent sub- to low-nanomolar DGAT2 inhibition (IC50 range: 0.9–6.1 nM) [5][6]. The scaffold's representation in the most recent and potent DGAT2 inhibitor patent filings, alongside triazolopyridine competitors, indicates that major pharmaceutical organizations have validated this chemotype for lead optimization. Procurement of this scaffold enables rapid SAR exploration around the 3-aryl, N1-alkyl, and 6-carboxamide vectors that the patent literature identifies as critical for potency [6].

Anti-Infective Discovery Targeting Multidrug-Resistant Gram-Negative Pathogens via Polymyxin Synergy

The unique ability of pyrazolo[4,3-b]pyridine-6-carboxamide derivatives to restore colistin sensitivity in Acinetobacter baumannii while maintaining direct Gram-positive antibacterial activity creates a differentiated anti-infective opportunity [7]. For research groups focused on overcoming antimicrobial resistance, this dual-mechanism profile—supported by granted patents in multiple jurisdictions—offers a rare combination of direct antibacterial action and antibiotic adjuvant activity from a single chemotype, with demonstrated absence of host cell cytotoxicity [7].

Quote Request

Request a Quote for 1H-Pyrazolo[4,3-b]pyridine-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.